TUG-469

概要

準備方法

合成経路および反応条件

TUG-469の合成は、市販の出発物質から始まる複数のステップを含みます。主要なステップには、一連の縮合反応および環化反応を通じてコア構造を形成することが含まれます。 最終生成物は、再結晶またはクロマトグラフィーによる精製後に得られます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、反応条件の最適化、より大きな反応容器の使用、および大規模クロマトグラフィーや結晶化などの工業精製技術の採用が含まれます .

化学反応の分析

反応の種類

TUG-469は、主に類似の官能基を持つ有機化合物に典型的な反応を起こします。これらには以下が含まれます。

酸化: this compoundは、特定の条件下で酸化されて様々な酸化誘導体を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用することができます。

置換: 求核置換反応および求電子置換反応は、this compound分子に異なる置換基を導入するために使用することができます.

一般的な試薬および条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生成する可能性があり、一方、置換反応は幅広い官能基を導入することができます .

科学研究への応用

化学: 遊離脂肪酸受容体1の活性化とその下流効果を研究するためのツール化合物として使用されます。

生物学: インスリン分泌とグルコース代謝を調節する役割について調査されています。

医学: グルコース刺激インスリン分泌を強化する能力のために、2型糖尿病の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

Chemistry: Used as a tool compound to study the activation of free fatty acid receptor 1 and its downstream effects.

Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.

Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion.

Industry: Potential applications in the development of new drugs targeting free fatty acid receptor 1

作用機序

TUG-469は、遊離脂肪酸受容体1(FFA1)を選択的に活性化することにより効果を発揮します。この活性化は、膵臓β細胞からのグルコース刺激インスリン分泌の強化につながります。分子機構には、FFA1をGqタンパク質に結合させることが含まれ、これはホスホリパーゼCシグナル伝達経路を活性化します。 これにより、細胞内カルシウムの動員とそれに続くインスリン分泌が起こります .

類似の化合物との比較

類似の化合物

GW9508: 遊離脂肪酸受容体1の別の強力なアゴニストですが、this compoundはin vitroでより高い効力を示しています。

This compoundの独自性

This compoundは、遊離脂肪酸受容体4よりも遊離脂肪酸受容体1に対して高い選択性を示すため、遊離脂肪酸受容体1の活性化の特定の効果を研究するためのより標的化された効果的な化合物となっています。 さらに、this compoundは、糖尿病前マウスモデルにおいて、グルコース耐容性の顕著な改善を示しており、治療薬としての可能性を示しています .

類似化合物との比較

Similar Compounds

GW9508: Another potent agonist of free fatty acid receptor 1, but TUG-469 has shown higher potency in vitro.

TUG-770: A highly potent free fatty acid receptor 1 agonist with similar applications in diabetes research

Uniqueness of this compound

This compound is unique due to its high selectivity for free fatty acid receptor 1 over free fatty acid receptor 4, making it a more targeted and effective compound for studying the specific effects of free fatty acid receptor 1 activation. Additionally, this compound has demonstrated significant improvements in glucose tolerance in pre-diabetic mouse models, highlighting its potential as a therapeutic agent .

生物活性

TUG-469 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This receptor is primarily expressed in pancreatic β-cells, where it plays a crucial role in amplifying glucose-stimulated insulin secretion. The biological activity of this compound has been extensively studied, particularly in the context of type 2 diabetes management. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

This compound activates FFA1, leading to several downstream effects that enhance insulin secretion:

- Insulin Secretion : this compound stimulates insulin release from pancreatic β-cells in a glucose-dependent manner, which is critical for maintaining glucose homeostasis.

- Protection Against Apoptosis : Research indicates that this compound can protect β-cells from palmitate-induced apoptosis, suggesting a potential therapeutic role in preserving β-cell function in diabetic conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for FFA1 over other receptors. In comparative studies, it has shown significant potency with an EC50 value in the low micromolar range:

| Compound | Target Receptor | EC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | FFA1 | ~0.05 | High |

| TUG-891 | FFA4 | ~0.095 | Moderate |

This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in clinical settings .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in enhancing insulin secretion:

- Cell Line Studies : INS-1E cells treated with this compound showed a dose-dependent increase in insulin secretion, with maximal stimulation observed at concentrations of 3 to 10 µM. At lower concentrations (1 µM), no significant effect was noted .

- Human Islet Preparations : In studies involving human islets, this compound significantly augmented insulin secretion at a concentration of 3 µM, further confirming its effectiveness in human models .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

- Glucose Tolerance Tests : In high-fat diet (HFD) fed mice, this compound improved glucose tolerance compared to control groups. This suggests that activation of FFA1 by this compound can lead to better glycemic control .

- β-cell Survival : Prolonged exposure to palmitate increased apoptosis in β-cells; however, co-treatment with this compound significantly reduced this effect, indicating its protective role against lipid-induced cell death .

Case Studies and Clinical Relevance

While there are currently no clinical trials specifically involving this compound reported in the literature, its mechanism and effects align with ongoing research into other FFA1 agonists like Fasiglifam (TAK-875), which has shown promise but faced withdrawal due to safety concerns. The findings from studies on this compound provide a rationale for further exploration into its potential as a therapeutic agent for type 2 diabetes.

特性

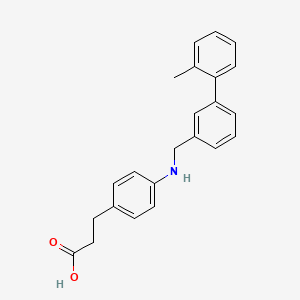

IUPAC Name |

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPXKSLKGSSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236109-67-3 | |

| Record name | TUG-469 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUG-469 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。